molecular formula C27H24N4 B14201955 (E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine] CAS No. 850131-81-6

(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]

Cat. No.: B14201955
CAS No.: 850131-81-6
M. Wt: 404.5 g/mol
InChI Key: UAWJHBNCWMLNED-UHFFFAOYSA-N
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Description

1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is an organic compound that features two pyridine rings attached to a central propane backbone through benzylideneamino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,3-diaminopropane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-pyridyl)propane: Similar structure but lacks the benzylideneamino linkages.

    2,2’-Bipyridine: Contains two pyridine rings connected directly without a central propane backbone.

    1,3-Di(pyridin-2-yl)benzene: Features a benzene ring with two pyridine substituents.

Uniqueness

1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is unique due to its specific structural arrangement, which allows for versatile coordination chemistry and potential applications in various fields. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

850131-81-6

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

1-phenyl-N-[3-[[phenyl(pyridin-2-yl)methylidene]amino]propyl]-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C27H24N4/c1-3-12-22(13-4-1)26(24-16-7-9-18-28-24)30-20-11-21-31-27(23-14-5-2-6-15-23)25-17-8-10-19-29-25/h1-10,12-19H,11,20-21H2

InChI Key

UAWJHBNCWMLNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCN=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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